molecular formula C11H16N2O3 B1631593 5-deoxy-L-ribose phenylhydrazone CAS No. 123168-30-9

5-deoxy-L-ribose phenylhydrazone

Cat. No. B1631593
M. Wt: 224.26 g/mol
InChI Key: BIVHIDUIIIYYKK-REHQUHHLSA-N
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Description

5-Deoxy-L-ribose phenylhydrazone is a compound that has been the subject of numerous biomedical research studies. It has been studied for its impact on cellular metabolism, specifically glucose transport and metabolism . This compound has also sparked significant interest due to its potential to treat various diseases, including cancer, due to its tumor growth-inhibiting properties and apoptosis-inducing abilities .


Synthesis Analysis

The synthesis of 5-deoxy-L-ribose phenylhydrazone involves several steps. The process starts with D-ribose, which is subjected to selective Grignard reaction to give 6-deoxy-3,4-O-alkylidene allitol. The 1- and 2-positions of this allitol are then subjected to oxidative cleavage to form 5-deoxy-2,3-O-alkylidene-L-ribose. This is followed by deacetalization to give 5-deoxy-L-ribose. The resulting 5-deoxy-L-ribose is then reacted with a hydrazine compound to form a 5-deoxy-L-ribose hydrazone compound .


Molecular Structure Analysis

The molecular formula of 5-deoxy-L-ribose phenylhydrazone is C11H16N2O3 . It has a molecular weight of 224.26 . The systematic name of the compound is (1E,2R,3S,4S)-1-(Phenylhydrazono)-2,3,4-pentanetriol .


Physical And Chemical Properties Analysis

5-Deoxy-L-ribose phenylhydrazone has a density of 1.2±0.1 g/cm3 . It has a boiling point of 474.5±45.0 °C at 760 mmHg . The compound has a flash point of 240.8±28.7 °C .

Scientific Research Applications

  • Pharmaceutical Industry

    • Summary of Application : 5-deoxy-L-ribose phenylhydrazone is used as an intermediate in the synthesis of l-biopterin from D-ribose . L-biopterin is a precursor of (6R)-tetrahydrobiopterin, which is useful as a therapeutic agent for Parkinson’s disease and other diseases resulting from the disorder of nerve transmission system .
    • Methods of Application : The synthesis involves subjecting D-ribose to a selective Grignard reaction to give 6-deoxy-3,4-0-alkylidene allitol. This allitol is then subjected to oxidative cleavage to form 5-deoxy-2,3-0-alkylidene-L-ribose, which is then deacetalized to give 5-deoxy-L-ribose. The 5-deoxy-L-ribose is then reacted with a hydrazine compound to form a 5-deoxy-L-ribose hydrazone compound. This hydrazone compound is then subjected to a condensation reaction with an acid addition salt of 4-hydroxy-2,5,6-triaminopyrimidine, followed by oxidation .
    • Results or Outcomes : The result of this process is the production of l-biopterin, which is expected to be useful as a therapeutic agent for Parkinson’s disease and other diseases resulting from the disorder of nerve transmission system .
  • Biotechnology

    • Summary of Application : 5-deoxy-L-ribose phenylhydrazone is known for its potential application in the pharmaceutical industry, as it is an ideal starting material for use in synthesizing l-nucleosides analogues, an important class of antiviral drugs .
    • Methods of Application : The biotechnological production of l-ribose has gained considerable attention, as it exhibits many merits over the chemical approaches. Various biotechnological strategies for the production of l-ribose through microbial biotransformation and enzymatic catalysis have been explored .
    • Results or Outcomes : The biotechnological production of l-ribose is promising and is expected to have broad application in the pharmaceutical and clinical fields, especially as a starting material for the synthesis of l-form nucleoside analogues .

Safety And Hazards

When handling 5-deoxy-L-ribose phenylhydrazone, it is advised to avoid dust formation and avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Given the potential of 5-deoxy-L-ribose phenylhydrazone in biomedical research, particularly in the treatment of various diseases including cancer, future research could focus on further elucidating its mechanism of action and potential therapeutic applications .

properties

IUPAC Name

(1E,2R,3S,4S)-1-(phenylhydrazinylidene)pentane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-8(14)11(16)10(15)7-12-13-9-5-3-2-4-6-9/h2-8,10-11,13-16H,1H3/b12-7+/t8-,10+,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVHIDUIIIYYKK-REHQUHHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C=NNC1=CC=CC=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H]([C@@H](/C=N/NC1=CC=CC=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-deoxy-L-ribose phenylhydrazone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R NS-Ar, MR RH - Progress in Heterocyclic Chemistry: A Critical …, 2013 - books.google.com
… In one route D-ribose is used as the starting material which is transformed into 5-deoxy-L-ribose phenylhydrazone (34) which is condensed with 2, 5, 6-triamino-4-pyrimidinol to give the …
Number of citations: 0 books.google.com

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